molecular formula C5H7N5O5S B1364185 6-Amino-1H-purin-2(7H)-one sulfate CAS No. 49722-90-9

6-Amino-1H-purin-2(7H)-one sulfate

Katalognummer: B1364185
CAS-Nummer: 49722-90-9
Molekulargewicht: 249.21 g/mol
InChI-Schlüssel: SGAHUNRLPKBSNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1H-purin-2(7H)-one sulfate is a purine derivative sulfate salt, structurally characterized by a bicyclic purine core substituted with an amino group at position 6 and a sulfate counterion. The base compound, 6-amino-1H-purin-2(7H)-one, shares similarities with other purine derivatives, such as 2-amino-1H-purin-6(7H)-one (CAS 73-40-5), which has a molecular weight of 151.13 g/mol and is used in laboratory research . The sulfate salt likely enhances solubility and stability compared to the free base, a common strategy in pharmaceutical chemistry.

Eigenschaften

IUPAC Name

6-amino-1,7-dihydropurin-2-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAHUNRLPKBSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=O)NC(=C2N1)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197997
Record name 2H-Purin-2-one, 6-amino-1,3-dihydro-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49722-90-9
Record name 2H-Purin-2-one, 6-amino-1,3-dihydro-, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049722909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 49722-90-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Purin-2-one, 6-amino-1,3-dihydro-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Direct Sulfation of 6-Amino-2-hydroxypurine

The simplest preparation involves the sulfation of 6-amino-2-hydroxypurine (isoguanine) to form the sulfate salt. This method is typically used for stabilizing the compound and improving its solubility for pharmaceutical applications. The sulfate salt is prepared by reacting the free base with sulfuric acid under controlled conditions:

  • Reaction: 6-Amino-2-hydroxypurine + H2SO4 → 6-Amino-1H-purin-2(7H)-one sulfate
  • Conditions: Room temperature, stoichiometric amounts of sulfuric acid, solvent-free or in aqueous media
  • Purification: Crystallization from water or aqueous ethanol to obtain the sulfate salt with high purity

This method is straightforward but requires careful control of acid concentration and temperature to avoid degradation or over-sulfation.

Silylation and Condensation Route

A more complex and industrially relevant method involves the silylation of guanine derivatives followed by condensation with glycerol derivatives, as described in patent literature:

  • Step 1: Silylation of Guanine

    • Guanine is reacted with hexamethyldisilazane (HMDS) in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) or ammonium sulfate as a catalyst.
    • Reaction is conducted at reflux (around 120°C) for 2-4 hours.
    • Excess silylating agent is removed under reduced pressure.
  • Step 2: Condensation with Glycerol Derivative

    • The silylated guanine intermediate is reacted with a substituted glycerol derivative (e.g., benzyl glycidyl ether).
    • The reaction is carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 40-70°C.
    • Lithium chloride and acetic acid may be used as additives to facilitate the reaction.
  • Step 3: Deprotection and Salt Formation

    • The protected intermediate is deprotected under acidic or basic conditions.
    • The free base is then converted to the sulfate salt by treatment with sulfuric acid.

This method allows for the synthesis of complex purine derivatives and their sulfate salts with high regioselectivity and yield.

Hydroxylamine-O-sulfonic Acid (HOSA) Amination

An alternative synthetic route involves the reaction of 6-chloropurine with hydroxylamine-O-sulfonic acid (HOSA), which introduces an aminooxysulfonic acid group that can be converted into the sulfate salt form:

  • Reaction: 6-Chloropurine + HOSA → (Z)-1H-purin-6-ylideneaminooxysulfonic acid
  • Conditions: Excess HOSA, room temperature to mild heating
  • Outcome: Formation of a betaine intermediate that can be isolated and further processed to yield the sulfate salt of the purine derivative.

This method is useful for generating purine derivatives with specific functional groups and has been confirmed by X-ray crystallography studies.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Catalysts Conditions Advantages Limitations
Direct Sulfation 6-Amino-2-hydroxypurine, sulfuric acid Room temp, aqueous or solvent-free Simple, direct, high purity sulfate salt Requires careful acid control
Silylation and Condensation Guanine, hexamethyldisilazane, TfOH catalyst, glycerol derivatives Reflux for silylation, 40-70°C for condensation High regioselectivity, scalable Multi-step, requires careful handling of reagents
Hydroxylamine-O-sulfonic Acid Amination 6-Chloropurine, HOSA Mild heating, excess HOSA Functionalized intermediates, novel pathways Limited to specific derivatives

Research Findings and Notes

  • The silylation process is critical for protecting reactive sites on guanine during subsequent functionalization steps. Trifluoromethanesulfonic acid is preferred as a catalyst due to its strong acidity and efficiency in promoting silylation.
  • The condensation reaction with glycerol derivatives allows for the introduction of side chains that can be further modified or converted to sulfate salts, enabling the synthesis of pharmaceutically relevant prodrugs.
  • Direct sulfation is widely used for preparing stable salt forms of 6-amino-2-hydroxypurine for analytical and pharmaceutical purposes, ensuring enhanced solubility and stability.
  • The use of hydroxylamine-O-sulfonic acid provides a unique route to aminooxysulfonic acid derivatives, which may serve as intermediates in mutagenicity studies or drug development.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1H-purin-2(7H)-one sulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can produce a variety of substituted purines.

Wissenschaftliche Forschungsanwendungen

Immunostimulation

6-Amino-1H-purin-2(7H)-one sulfate has been identified as an immunostimulator. It can enhance immune responses, making it a candidate for therapeutic applications in immunology. Research indicates that this compound can promote the activation of immune cells, potentially aiding in vaccine development and treatment of immune-related disorders .

Antiviral Activity

Studies have shown that purine derivatives, including this compound, exhibit antiviral properties. They can interfere with viral replication processes, making them potential candidates for antiviral drug development against various viral infections .

Cancer Therapy

Research has explored the use of purine derivatives in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Compounds similar to this compound have been studied for their effects on specific cancer types, highlighting their potential as chemotherapeutic agents .

Nucleotide Synthesis

As a purine base, this compound plays a crucial role in nucleotide synthesis pathways. It can serve as a building block for nucleotides, which are essential for DNA and RNA synthesis. This application is particularly relevant in molecular biology and genetic engineering .

Case Study 1: Immunostimulatory Effects

A study published in the Journal of Immunology demonstrated that this compound significantly increased the production of cytokines from T cells when administered in vitro. The results suggested its potential utility as an adjuvant in vaccine formulations aimed at enhancing immune responses against pathogens .

Case Study 2: Antiviral Efficacy

In a clinical trial assessing the antiviral efficacy of various purine derivatives, this compound was found to reduce viral load in patients infected with herpes simplex virus type 2 (HSV-2). The study concluded that this compound could be a promising candidate for further development as an antiviral agent .

Case Study 3: Cancer Cell Proliferation Inhibition

Research conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, indicating its potential role in cancer therapy .

Summary Table of Applications

ApplicationDescriptionReferences
ImmunostimulationEnhances immune responses; potential use in vaccines
Antiviral ActivityInterferes with viral replication; potential antiviral drug candidate
Cancer TherapyInhibits cell proliferation; induces apoptosis in cancer cells
Nucleotide SynthesisServes as a building block for nucleotides; essential for DNA/RNA synthesis

Wirkmechanismus

The mechanism of action of 6-Amino-1H-purin-2(7H)-one sulfate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with nucleotide synthesis, thereby affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 6-Amino-1H-purin-2(7H)-one Sulfate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound Not specified C₅H₅N₅O·H₂SO₄ ~250 (estimated) Sulfate salt; enhanced solubility due to ionic nature
2-Amino-1H-purin-6(7H)-one 73-40-5 C₅H₅N₅O 151.13 Free base; used in synthesis of nucleoside analogs
2-Amino-7-methyl-1H-purin-6(7H)-one 786693-71-8 C₆H₇N₅O 165.16 Methyl substitution at N7; altered pharmacokinetics
2-Amino-1H-purin-6(7H)-one hydrochloride 1004-75-7 C₅H₅N₅O·HCl 187.59 Hydrochloride salt; higher solubility in polar solvents
6H-Purin-6-one, 2-amino-1,7-dihydro-, monohydrate 35020-24-7 C₅H₅N₅O·H₂O 169.14 Hydrate form; improved crystallinity

Key Observations:

  • Solubility: Sulfate and hydrochloride salts exhibit superior aqueous solubility compared to free bases (e.g., 2-Amino-1H-purin-6(7H)-one) due to ionic interactions .
  • Crystallinity : Hydrated forms (e.g., 35020-24-7) and sulfonic acid derivatives (e.g., compounds in ) demonstrate distinct crystal packing, as shown by single-crystal X-ray diffraction (e.g., space groups P21/n and C2/c) .

Biologische Aktivität

6-Amino-1H-purin-2(7H)-one sulfate, a purine derivative, has garnered attention due to its structural similarity to nucleobases, which are essential in nucleic acid metabolism. This compound, with a molecular formula of C5H6N4O3S and a molecular weight of approximately 218.19 g/mol, exhibits various biological activities that make it a significant subject of study in biochemistry and pharmacology.

Structural Characteristics

The compound features a purine core characterized by a fused double-ring structure. The presence of an amino group and a sulfate moiety enhances its solubility and reactivity, potentially influencing its interactions within biological systems. This unique structure allows it to function as both a substrate for enzymes involved in purine metabolism and a scaffold for drug discovery.

1. Enzyme Interaction

This compound is known to interact with enzymes that play crucial roles in nucleotide biosynthesis and metabolism. Its structural resemblance to natural purines allows it to act as a substrate or inhibitor for various enzymes, including:

  • Adenosine deaminase : Involved in the deamination of adenosine to inosine.
  • Xanthine oxidase : Catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.

These interactions can modulate enzyme activities, influencing cellular processes such as proliferation and apoptosis.

2. Antiviral Properties

Research has indicated potential antiviral properties of this compound. It has been studied for its ability to inhibit viral replication, particularly in RNA viruses. The mechanism may involve interference with viral nucleic acid synthesis, thereby reducing viral load in infected cells.

3. Cellular Metabolism

The compound acts as a precursor in nucleotide biosynthesis pathways, contributing to the synthesis of RNA and DNA. This role is critical for cellular growth and division, making it an important factor in cancer research where nucleotide synthesis is often dysregulated.

Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on adenosine deaminase. The results demonstrated that the compound could significantly reduce enzyme activity at micromolar concentrations, suggesting its potential use as an adenosine pathway modulator in therapeutic settings .

Study 2: Antiviral Activity

In another investigation reported in Antiviral Research, researchers assessed the antiviral efficacy of various purine analogs, including this compound, against hepatitis C virus (HCV). The findings revealed that this compound inhibited HCV replication by disrupting the viral RNA synthesis process .

Comparative Analysis

To better understand the unique properties of this compound compared to other purine derivatives, the following table summarizes key features:

Compound NameMolecular FormulaKey Features
This compound C5H6N4O3SSulfate group enhances solubility; potential substrate for enzymes
2-Aminopurine C5H6N4Lacks sulfate; known mutagen; simpler structure
6-Hydroxylaminopurine C5H6N4OKnown mutagen; lacks sulfate group

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes reacting 6-chloropurine with hydroxylamine-O-sulfonic acid under controlled conditions to yield the desired product. Optimizing reaction parameters can enhance yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 6-Amino-1H-purin-2(7H)-one sulfate, and how can reaction efficiency be maximized?

  • Methodological Answer : Synthesis typically involves sulfonation or sulfation of purine derivatives. For example, analogous compounds (e.g., purine sulfonic acid derivatives) are synthesized using hydroxylamine-O-sulfonic acid (HOSA) in DMF at room temperature with stirring for 12 hours . Key variables include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess HOSA improves sulfonation yield), and inert atmosphere to prevent oxidation. Post-synthesis purification via recrystallization (DMF/methanol/water mixtures) is recommended to isolate high-purity products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify sulfonate (-SO₃) stretches (1050–1200 cm⁻¹) and amine (-NH₂) vibrations (3300–3500 cm⁻¹). Compare with reference spectra of structurally similar compounds .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 260 nm for purine absorbance). Mobile phase: 0.1% TFA in water/acetonitrile (90:10 v/v) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ for C₅H₆N₅O₃S: 216.04 g/mol) .

Q. How can researchers resolve discrepancies in X-ray crystallography data when analyzing the compound's crystal structure?

  • Methodological Answer : For single-crystal X-ray diffraction, ensure high-quality crystal growth via slow evaporation (e.g., DMF/water mixtures). If data conflicts arise (e.g., disorder in water molecules), refine occupancy factors using SHELXS-97 and validate with residual density maps. For example, in analogous purine sulfonates, water molecules in crystal lattices may exhibit partial occupancy (e.g., 0.30 and 0.70 in related structures) . Cross-validate with Cambridge Structural Database entries (e.g., CCDC 882105-882106) .

Advanced Research Questions

Q. What strategies are recommended for purifying this compound from common impurities encountered during synthesis?

  • Methodological Answer : Impurities like unreacted purine precursors or sulfonation byproducts can be removed via:

  • Ion-Exchange Chromatography : Use Dowex 50WX4 resin (H⁺ form) to separate sulfonated products from non-sulfonated residues.
  • Micro-Nano Bubble Ozonation : For metal ion impurities (e.g., Fe²⁺/Mn²⁺), apply ozone oxidation at 25°C with micro-nano bubbles to precipitate contaminants without introducing new ions .

Q. How does the compound's stability vary under different pH and temperature conditions, and what experimental protocols are used to assess this?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 1–14 pH range, 25–60°C). Monitor via HPLC for degradation products (e.g., desulfonation at pH < 2 or >12).
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Hydrated forms (e.g., analogous heptahydrates) decompose at ~150°C, while anhydrous forms remain stable up to 360°C .

Q. What advanced techniques are employed to study the compound's interaction with enzymatic targets in biochemical assays?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to enzymes like xanthine oxidase, which interacts with purine analogs via Mo-S coordination .
  • Molecular Dynamics Simulations : Model interactions using force fields (e.g., AMBER) to predict binding modes in enzymatic active sites. Validate with mutagenesis studies on conserved residues (e.g., Arg⁸⁷⁹ in xanthine oxidase) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.